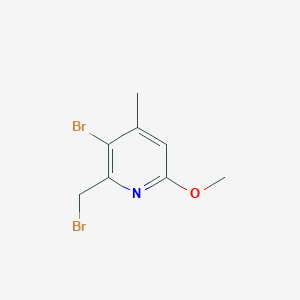![molecular formula C15H10O5 B8370617 Bis(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B8370617.png)
Bis(benzo[d][1,3]dioxol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzo[d][1,3]dioxol-5-yl)methanone is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a central ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(benzo[d][1,3]dioxol-5-yl)methanone typically involves the acylation of 1,3-benzodioxole. One common method is the Friedel-Crafts acylation reaction, which can be carried out using a recyclable heterogeneous acidic catalyst. The reaction is conducted under continuous flow conditions at 100°C, achieving a conversion rate of 73% with a selectivity of 62% for the desired acylated product .
Industrial Production Methods
In an industrial setting, the continuous flow Friedel-Crafts acylation process is preferred due to its advantages, such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .
Análisis De Reacciones Químicas
Types of Reactions
Bis(benzo[d][1,3]dioxol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(benzo[d][1,3]dioxol-5-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Bis(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)propan-1-one: A related compound with similar structural features but different functional groups.
Benzodioxole derivatives: Various derivatives with modifications on the benzodioxole ring, exhibiting different biological activities.
Uniqueness
Bis(benzo[d][1,3]dioxol-5-yl)methanone is unique due to its dual benzodioxole groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H10O5 |
|---|---|
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
bis(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C15H10O5/c16-15(9-1-3-11-13(5-9)19-7-17-11)10-2-4-12-14(6-10)20-8-18-12/h1-6H,7-8H2 |
Clave InChI |
LSYMBIMGUYAOLS-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Propan-2-ylamino)methyl]azetidin-3-amine](/img/structure/B8370548.png)





![2-amino-pentanoic acid (5-tert-butyl-[1,3,4]thiadiazol-2-yl)-amide HCl](/img/structure/B8370596.png)







